molecular formula C6H7BFNO2S B6343219 2-Flouro-4-(methylthio)pyridine-3-boronic acid CAS No. 2121513-40-2

2-Flouro-4-(methylthio)pyridine-3-boronic acid

Cat. No.: B6343219
CAS No.: 2121513-40-2
M. Wt: 187.00 g/mol
InChI Key: NERKTEURAKIPPU-UHFFFAOYSA-N
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Description

2-Flouro-4-(methylthio)pyridine-3-boronic acid: is an organoboron compound with the molecular formula C₆H₇BFNO₂S and a molecular weight of 187.00 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is substituted with a fluorine atom and a methylthio group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Flouro-4-(methylthio)pyridine-3-boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 2-fluoro-4-(methylthio)pyridine using bis(pinacolato)diboron (B₂pin₂) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl₂ in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-Flouro-4-(methylthio)pyridine-3-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO).

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Amino or thio-substituted pyridine derivatives.

Scientific Research Applications

2-Flouro-4-(methylthio)pyridine-3-boronic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Fluoro-4-(methylthio)pyridine: Lacks the boronic acid group, limiting its use in Suzuki-Miyaura coupling.

    4-(Methylthio)pyridine-3-boronic acid: Lacks the fluorine atom, which may affect its reactivity and selectivity in certain reactions.

    2-Fluoro-3-boronic acid pyridine: Lacks the methylthio group, which may influence its hydrophobicity and reactivity.

Uniqueness: 2-Flouro-4-(methylthio)pyridine-3-boronic acid is unique due to the presence of both the fluorine and methylthio substituents, which can influence its reactivity and selectivity in various chemical reactions. The combination of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Properties

IUPAC Name

(2-fluoro-4-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2S/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERKTEURAKIPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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